molecular formula C22H27FN2OS B2708425 2-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide CAS No. 1235372-26-5

2-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2708425
CAS No.: 1235372-26-5
M. Wt: 386.53
InChI Key: KOJUUBOOLYEFJM-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H27FN2OS and its molecular weight is 386.53. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity and Drug Development

  • This compound class demonstrates significant potential in drug development, particularly as inhibitors targeting specific enzymes or receptors. For instance, derivatives have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), a key enzyme involved in cholesterol metabolism. Such inhibitory activity suggests their utility in treating diseases associated with ACAT-1 overexpression, highlighting their potential in therapeutic applications against incurable diseases involving lipid metabolism disorders (Shibuya et al., 2018).

Antimicrobial Activity

  • Synthesized derivatives have shown promising antimicrobial properties. A study on substituted 2-aminobenzothiazoles derivatives reported good to moderate activity against bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential role in combating antimicrobial resistance, a major global health challenge (Anuse et al., 2019).

Molecular Design for Improved Solubility and Absorption

  • Research into the molecular design of these compounds aims to enhance their aqueous solubility and oral absorption, critical factors for drug development. For example, the insertion of a piperazine unit in place of a methylene chain improved both solubility and absorption in pharmacokinetic studies, indicating the importance of structural modifications in optimizing drug candidates for clinical use (Shibuya et al., 2018).

Biochemical Research

  • Compounds with similar structural motifs have been explored for their biochemical interactions, such as DNA-binding properties. For instance, novel paracetamol derivatives exhibited the ability to intercalate with DNA, suggesting potential applications in studying drug-DNA interactions and their implications in medicinal chemistry and biochemistry (Raj, 2020).

Pharmacological Evaluations

  • The pharmacological evaluation of derivatives in this class has identified compounds with potential as antihypertensive agents. By inhibiting T-type Ca(2+) channels selectively over L-type channels, these compounds demonstrate a promising pharmacological profile for the management of hypertension without inducing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers (Watanuki et al., 2012).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2OS/c1-27-21-5-3-2-4-19(21)16-25-12-10-18(11-13-25)15-24-22(26)14-17-6-8-20(23)9-7-17/h2-9,18H,10-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJUUBOOLYEFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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